N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
Description
This compound is a heterocyclic benzamide derivative featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 3-chlorophenyl group and a methyl group. Its molecular architecture combines pharmacophoric elements known for diverse bioactivities, including antimicrobial and kinase inhibitory properties . Synthesized via heteroannulation reactions under nitrogen atmosphere, the compound is isolated as a white solid with a molecular weight consistent with spectral data (e.g., MS: m/z 442) .
Properties
IUPAC Name |
N-[3-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-15(22-24-25(11)14-9-5-8-13(19)10-14)16-20-18(27-23-16)21-17(26)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVHYIOMWXCJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3-Chlorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbaldehyde
The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A 3-chlorophenyl azide is reacted with propargyl aldehyde in the presence of Cu(I) catalysts:
$$
\text{3-Chlorophenyl azide} + \text{HC≡C-CHO} \xrightarrow{\text{CuSO}_4/\text{sodium ascorbate}} \text{Triazole-4-carbaldehyde}
$$
Reaction Conditions :
- Solvent: tert-Butanol/water (1:1)
- Temperature: 60°C, 12 hours
- Yield: 70–85% (varies with azide purity).
The aldehyde group is retained for subsequent condensation reactions.
Formation of the 1,3,4-Thiadiazole Ring
The thiadiazole ring is constructed via cyclization of thiosemicarbazide intermediates. A modified procedure from involves:
Thiosemicarbazide Formation :
Reacting the triazole-4-carbaldehyde with thiosemicarbazide in ethanol under reflux:
$$
\text{Triazole-4-carbaldehyde} + \text{NH}2\text{CSNHNH}2 \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazone intermediate}
$$Cyclization with Phosphorus Oxychloride :
Treating the thiosemicarbazone with POCl₃ to induce cyclodehydration:
$$
\text{Thiosemicarbazone} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{1,3,4-Thiadiazole}
$$
Key Observations :
Amidation with Benzoyl Chloride
The final step involves coupling the thiadiazole-5-amine with benzoyl chloride. A two-phase system (water/dichloromethane) with triethylamine as a base facilitates the reaction:
$$
\text{Thiadiazole-5-amine} + \text{PhCOCl} \xrightarrow{\text{Et}3\text{N, DCM/H}2\text{O}} \text{N-{3-[1-(3-Chlorophenyl)-5-Methyltriazol-4-Yl]-Thiadiazol-5-Yl}Benzamide}
$$
Optimization Notes :
- Slow addition of benzoyl chloride (0.5 mL/min) prevents exothermic side reactions.
- Post-reaction purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The CuAAC reaction predominantly yields the 1,4-regioisomer, but trace 1,5-isomers (<5%) may form. Column chromatography (ethyl acetate/hexane) effectively separates isomers.
Thiadiazole Ring Instability
Prolonged exposure to moisture hydrolyzes the thiadiazole. Storing intermediates under anhydrous K₂CO₃ in desiccators prevents degradation.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially at the methyl group or other reactive sites.
Reduction: : Reduction reactions may target the nitro groups if present.
Substitution: : Electrophilic aromatic substitution reactions could occur on the benzamide moiety or other aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Catalysts like Lewis acids (e.g., AlCl3) might facilitate electrophilic substitution reactions.
Major Products Formed
The major products from these reactions would vary depending on the specific sites of reaction and the conditions used, but could include oxidized or reduced derivatives, or substituted benzamide compounds.
Scientific Research Applications
Chemistry
Biology
It may be investigated for its biological activity, particularly in relation to its structural resemblance to known bioactive molecules.
Medicine
Pharmaceutical research might explore its potential as a drug candidate, given the presence of functional groups common in bioactive compounds.
Industry
The compound could find applications in materials science, such as the development of polymers or other advanced materials.
Mechanism of Action
The precise mechanism by which N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide exerts its effects would depend on its specific interactions with molecular targets. These might involve:
Enzyme Inhibition: : The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: : It could interact with cellular receptors, modulating signaling pathways.
Pathway Modulation: : The compound might influence biochemical pathways by altering the activity of key proteins or other molecules involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve solubility but may reduce metabolic stability compared to electron-withdrawing chloro or methylsulfanyl groups .
Physicochemical Properties
Notes: The absence of melting point data for the target compound limits direct comparisons. However, analogues with rigid pyridine or acetyl groups exhibit higher thermal stability .
Biological Activity
N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a compound that integrates a 1,2,4-thiadiazole and a triazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN5S |
| Molecular Weight | 353.83 g/mol |
| LogP | 4.198 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole and thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the triazole ring have shown significant activity against various bacterial strains. In particular, derivatives similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL .
Anticancer Activity
Research indicates that triazole-thiadiazole hybrids possess promising anticancer properties:
- Cell Line Studies : A study reported that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines including HL-60 (human leukemia) and L1210 (mouse lymphocytic leukemia). The IC50 values for these compounds ranged from 0.20 μM to 2.5 μM .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole and triazole derivatives has been documented in several pharmacological studies:
- Mechanism of Action : These compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. Specific studies have indicated that similar triazole derivatives can reduce inflammation markers significantly in vitro .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives against common pathogens. The results showed that compounds with a similar structure to this compound had enhanced activity against multi-drug resistant strains.
Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several triazole-thiadiazole hybrids and tested their effects on cancer cell lines. The findings revealed that these compounds inhibited cell proliferation significantly compared to control groups.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide?
The synthesis involves multi-step processes to construct the triazole and thiadiazole rings, followed by amidation. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the 1,2,3-triazole ring .
- Thiadiazole assembly : Cyclization of thiosemicarbazide derivatives under acidic conditions .
- Amidation : Coupling of the thiadiazole intermediate with benzoyl chloride derivatives using DMF as a solvent and KCO as a base .
Q. Reaction Conditions Table
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Triazole ring | Acetonitrile | Cu(I) | 60–80°C | 70–85 |
| Thiadiazole | HCl (aq.) | – | Reflux | 65–75 |
| Amidation | DMF | KCO | RT to 50°C | 80–90 |
Q. What spectroscopic and analytical methods are used to confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify aromatic protons, methyl groups, and amide linkages. For example, the amide proton appears as a singlet at δ 10.2–10.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 353.85 (CHClNS) .
- Infrared Spectroscopy (IR) : Stretching frequencies for C=O (amide, ~1650 cm) and C-Cl (750–800 cm) .
Q. What biological activities are reported for this compound and its analogues?
- Antimicrobial activity : Analogues with similar triazole-thiadiazole scaffolds show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer potential : Thiadiazole derivatives inhibit kinases (e.g., EGFR) with IC values < 1 µM .
- Anti-inflammatory effects : Triazole-containing compounds reduce COX-2 expression by 40–60% at 10 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Replace DMF with PEG-400 for greener synthesis, reducing toxicity while maintaining yields (~85%) .
- Catalyst screening : Test alternative catalysts (e.g., Pd/C or molecular sieves) to enhance regioselectivity in triazole formation .
- Temperature gradients : Stepwise heating (50°C → 80°C) during cyclization minimizes side-product formation .
Q. How can conflicting reports on biological activity be resolved?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. fluoro groups on the phenyl ring) to identify key pharmacophores. For example, 3-chlorophenyl derivatives show 3× higher kinase inhibition than 4-fluorophenyl analogues .
- Dose-response profiling : Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) to rule out cell-specific effects .
- Computational docking : Use molecular dynamics simulations to predict binding affinities to target proteins (e.g., EGFR, COX-2) .
Q. What computational methods are employed to predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets of kinases. For example, the thiadiazole moiety forms hydrogen bonds with Lys721 and Asp831 of EGFR .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC values to design optimized derivatives .
- ADMET prediction : Use SwissADME to assess bioavailability, BBB penetration, and CYP450 interactions .
Data Contradiction Analysis
Example : Discrepancies in reported antimicrobial activity (MIC 2 µg/mL vs. 16 µg/mL).
- Hypothesis : Variability in bacterial strain resistance or compound purity.
- Methodology :
- Re-test the compound against standardized strains (ATCC) .
- Validate purity via HPLC (>98%) and elemental analysis .
- Compare with structurally validated analogues (e.g., 3-nitro vs. 3-chloro substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
